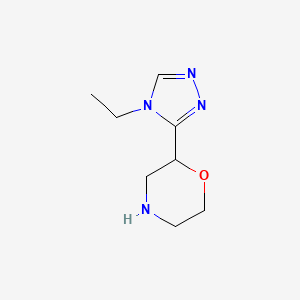

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine

Description

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(4-ethyl-1,2,4-triazol-3-yl)morpholine |

InChI |

InChI=1S/C8H14N4O/c1-2-12-6-10-11-8(12)7-5-9-3-4-13-7/h6-7,9H,2-5H2,1H3 |

InChI Key |

CEOKVHXXLGDCLM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NN=C1C2CNCCO2 |

Origin of Product |

United States |

Preparation Methods

Method Overview:

-

- 4-alkyl-4H-1,2,4-triazole-3-thioles (with R = ethyl for the target compound)

- Morpholine derivatives or morpholine derivatives with suitable leaving groups (e.g., bromomethyl or chloromethyl derivatives)

- Sodium hydroxide (NaOH) as a base

-

- Microwave irradiation at 600 W

- Reaction time: 30 minutes

- Solvent: 1-propanol or acetonitrile

Reaction Scheme:

4-alkyl-4H-1,2,4-triazole-3-thiol + Morpholine derivative

→ Microwave irradiation (600 W, 30 min)

→ 2-(4-alkyl-4H-1,2,4-triazol-3-yl)morpholine

Yield and Optimization:

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Microwave power | 600 W | 97 | |

| Reaction time | 30 minutes | ||

| Solvent | 1-propanol |

This method is advantageous due to its high yield, short reaction time, and scalability, making it suitable for industrial applications.

Synthesis via Nucleophilic Substitution of Halogenated Precursors

Another well-established route involves nucleophilic substitution reactions of halogenated heterocycles with morpholine derivatives.

Stepwise Procedure:

Preparation of Halogenated Triazole Precursors:

Synthesize 4-ethyl-4H-1,2,4-triazole-3-yl halides (chlorides or bromides) via halogenation of the corresponding triazoles.Nucleophilic Substitution:

React these halides with morpholine in the presence of a base such as sodium hydroxide or potassium carbonate in solvents like acetonitrile or ethanol.

Reaction Conditions:

| Parameter | Conditions | Reference |

|---|---|---|

| Base | NaOH or K2CO3 | |

| Solvent | Acetonitrile or ethanol | |

| Temperature | Reflux (~80°C) | |

| Reaction time | 12-24 hours |

Outcome:

This method yields This compound with yields typically exceeding 80%, depending on reaction optimization.

Multi-Step Synthesis Involving Hydrazine and Cyclization

A more intricate route involves initial formation of hydrazine derivatives followed by cyclization to form the triazole ring, as outlined in and.

Key Steps:

Hydrazine Condensation:

React ethyl hydrazine with suitable aldehydes or ketones to form hydrazone intermediates.Cyclization:

Cyclize hydrazones with reagents such as phosphoryl chloride or via microwave-assisted methods to form the triazole ring.Attachment to Morpholine:

Functionalize the triazole core with morpholine through nucleophilic substitution or amidation.

Reaction Conditions:

| Parameter | Conditions | Reference |

|---|---|---|

| Cyclization reagent | Phosphoryl chloride or microwave | , |

| Temperature | 100-120°C or microwave irradiation | |

| Reaction time | 2-4 hours or 30 minutes (microwave) |

Advantages:

- Allows for diverse substitution patterns

- Suitable for synthesizing analogs with different substituents at the 4-position

Data Tables Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole and morpholine rings.

Reduction: Reduced derivatives with potential changes in the triazole ring.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine

This compound is a chemical compound that belongs to the class of triazole derivatives, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound has potential applications in chemistry, biology, medicine, and industry.

Chemical Applications

This compound serves as a building block in the synthesis of complex molecules. Its chemical reactions include oxidation, reduction, and substitution to form derivatives.

Common Reagents and Conditions :

- Oxidizing Agents: Hydrogen peroxide, potassium permanganate

- Reducing Agents: Sodium borohydride, lithium aluminum hydride

- Substitution Reagents: Halogenating agents, alkylating agents

Biological Applications

This compound is investigated for its potential as an enzyme inhibitor or receptor ligand. Triazole derivatives can bind to the heme moiety of cytochrome P450 enzymes, influencing their metabolic pathways and leading to pharmacological effects.

Medical Applications

This compound is explored for potential therapeutic properties, including antimicrobial and anticancer activities.

Antimicrobial Activity: Triazole derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, this compound has moderate activity against Gram-positive bacteria and high activity against Gram-negative bacteria.

Anticancer Properties: Triazole derivatives can inhibit the proliferation of various cancer cell lines and have shown potent inhibitory effects on tumor necrosis factor-alpha (TNF-α) release and cell viability in peripheral blood mononuclear cells (PBMCs). Studies show that treatment with this compound resulted in a dose-dependent reduction in cell viability in various carcinoma cell lines.

Anti-inflammatory Effects: This compound has been evaluated for its anti-inflammatory properties, with the presence of specific substituents in the triazole ring linked to enhanced anti-inflammatory activity.

Industrial Applications

This compound is utilized in the development of new materials and chemical processes.

- Study 1: Evaluation of Antimicrobial Activity

- This compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was lower than conventional antibiotics used as controls.

- Study 2: Anticancer Activity Assessment

- Treatment with this compound resulted in a dose-dependent reduction in cell viability in various carcinoma cell lines, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit the activity of certain enzymes by binding to their active sites. For example, it can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs . Additionally, the compound can interact with DNA and RNA, leading to potential anticancer and antiviral effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine with structurally related analogs:

Key Observations:

Substituent Effects on Melting Points :

- Ethyl-substituted analogs (e.g., compound 8 in ) exhibit lower melting points (66–68°C) compared to methyl-substituted derivatives (118–120°C for compound 12 ), likely due to reduced crystallinity from bulkier substituents.

- Thioether-linked groups (e.g., pyridin-2-ylthio or decylthio) increase molecular complexity and polarity, correlating with higher bioactivity .

Spectral Characterization :

- Morpholine protons typically appear as triplets at δ 2.52–3.66 ppm in $ ^1 \text{H} $-NMR .

- Pyridine or cyclohexyl substituents produce distinct aromatic or aliphatic proton signals (e.g., δ 7.18–8.44 for pyridine ).

Biological Activity: Antifungal Activity: Decylthio-substituted derivatives (e.g., 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine) demonstrate broad-spectrum antifungal effects, attributed to the long alkyl chain enhancing membrane penetration .

Toxicity Considerations

While toxicity data for this compound are unavailable, related compounds like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine have undergone acute and subacute toxicity evaluations in animal models, showing low systemic toxicity at therapeutic doses .

Biological Activity

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine is a heterocyclic compound that integrates a morpholine ring with a 1,2,4-triazole moiety. This unique structure endows it with significant biological activities, particularly in antimicrobial and anticancer domains. The presence of an ethyl group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Chemical Structure

The chemical formula for this compound is CHNO. Its structural features are essential in determining its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit notable antimicrobial properties. For instance:

- Antibacterial Properties : Similar triazole derivatives have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. In vitro studies have demonstrated that this compound can inhibit the growth of several Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 22 | |

| Bacillus subtilis | 20 |

Antifungal Activity

The triazole derivatives are also recognized for their antifungal properties. Compounds similar to this compound have been effective against fungi such as Candida albicans and Aspergillus species .

Antitumor Properties

Emerging studies highlight the potential anticancer effects of this compound. For example:

- Cell Line Studies : In vitro assays on various cancer cell lines indicate that this compound exhibits significant cytotoxicity. It has been shown to inhibit cell proliferation in human colon cancer (HCT116) cell lines with an IC value comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.

- DNA Interaction : Molecular docking studies suggest that the triazole ring may interact with DNA gyrase and other nucleic acid targets, disrupting replication processes in cancer cells .

Case Studies

Recent investigations into the biological efficacy of this compound include:

Study on Antimicrobial Efficacy

In a study published in PMC, researchers evaluated the antimicrobial activity of various triazole derivatives against ESKAPE pathogens (a group of bacteria known for antibiotic resistance). The results indicated that compounds similar to this compound exhibited promising antibacterial profiles .

Evaluation of Anticancer Activity

Another study focused on the anticancer properties of triazole derivatives found that this compound significantly inhibited tumor cell proliferation and induced apoptosis in vitro .

Q & A

Basic: What analytical methods are validated for quantifying 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine in pharmaceutical formulations?

Answer:

Validated analytical methods include UV-Vis spectrophotometry and gas chromatography-mass spectrometry (GC-MS) . Spectrophotometric quantification (e.g., at λmax ~260–280 nm) requires ethanol as a solvent due to the compound’s insolubility in water, with validation parameters (linearity: R² ≥0.99, recovery 98–102%, precision RSD <2%) . GC-MS is used for identifying the compound and excipients in formulations, leveraging retention indices and fragmentation patterns for specificity .

Basic: How is the solubility profile of this compound determined, and which solvents are optimal for formulation?

Answer:

Solubility is assessed via shake-flask method in solvents like ethanol, methanol, isopropanol, and dimethyl sulfoxide (DMSO). Ethanol is preferred for formulations due to low toxicity and compatibility with soft dosage forms (e.g., ointments). Insolubility in water necessitates solvent optimization for bioavailability enhancement .

Advanced: What computational strategies predict the bioactivity and ADMET properties of 1,2,4-triazole derivatives?

Answer:

In silico modeling uses molecular descriptors (e.g., logP, topological polar surface area) and machine learning (e.g., QSAR, FCM-GRNN) to predict antifungal activity and ADMET profiles. Tools like SwissADME and molecular docking (AutoDock Vina) assess binding affinities to fungal CYP450 targets .

Advanced: How do structural modifications at the triazole ring influence pharmacological efficacy?

Answer:

Modifications (e.g., alkylation, aryl substitution) alter electron density and steric effects. For example, ethyl groups at the 4-position enhance lipophilicity, improving membrane permeability, while morpholine rings contribute to hydrogen bonding with biological targets. SAR studies correlate these changes with anti-inflammatory and antifungal potency .

Basic: What synthetic routes are documented for 1,2,4-triazole-morpholine hybrids?

Answer:

Common routes include:

- Cyclocondensation : Reaction of thiosemicarbazides with morpholine derivatives under acidic conditions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes) and improves yields (75–85%) via controlled heating .

Advanced: What in vitro/in vivo models evaluate anti-inflammatory potential?

Answer:

- In vitro : COX-2 inhibition assays (IC50 determination) and TNF-α suppression in RAW 264.7 macrophages.

- In vivo : Carrageenan-induced paw edema in rats, measuring edema reduction (%) and histopathological analysis .

Advanced: How are crystallographic data contradictions (e.g., disorder/twinning) resolved?

Answer:

SHELXL refinement applies twin laws (e.g., two-fold rotation) and disorder modeling (PART instructions). High-resolution data (>1.0 Å) and Hirshfeld surface analysis validate hydrogen-bonding networks. ORTEP-III visualizes thermal ellipsoids to confirm atomic positions .

Basic: What spectroscopic techniques confirm the structure of synthesized derivatives?

Answer:

- <sup>1</sup>H NMR : Chemical shifts (δ 2.4–3.1 ppm for morpholine protons; δ 1.2–1.4 ppm for ethyl groups).

- IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N triazole) and 1100–1150 cm⁻¹ (C-O-C morpholine) .

Advanced: How do nanoparticle delivery systems enhance bioavailability?

Answer:

Chitosan nanoparticles (prepared via ionic gelation) improve solubility and sustained release. Particle size (150–200 nm, PDI <0.3) and zeta potential (+25 mV) are optimized for mucosal adhesion. In vitro release studies (pH 6.8 buffer) show >80% release over 24 hours .

Advanced: How do crystallographic intermolecular interactions correlate with stability?

Answer:

X-ray studies reveal N–H···O hydrogen bonds between triazole N-H and morpholine O (distance: 2.8–3.0 Å) and π-π stacking (3.5 Å) between triazole rings. These interactions stabilize crystal packing, confirmed by thermal analysis (TGA/DSC) showing decomposition >200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.